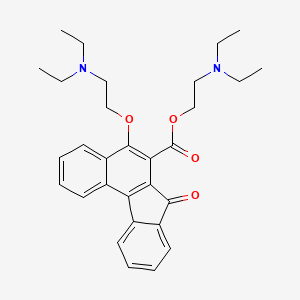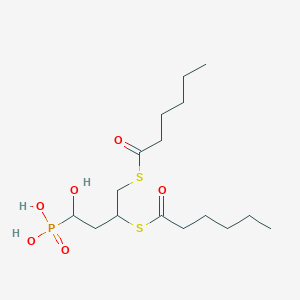![molecular formula C29H31NO11 B1199880 N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide CAS No. 32385-10-7](/img/structure/B1199880.png)
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide is a derivative of daunorubicin, an anthracycline antibiotic used primarily in cancer chemotherapy. It is known for its ability to circumvent resistance mechanisms in certain tumor cells, making it a valuable compound in oncology research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide typically involves the acetylation of daunorubicin. This process can be achieved through various chemical reactions, including the use of acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate the desired product .
化学反应分析
Types of Reactions
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy and toxicity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s therapeutic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms of the compound .
科学研究应用
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of anthracyclines.
Biology: Researchers use it to investigate cellular uptake mechanisms and drug resistance in cancer cells.
Medicine: Its primary application is in oncology, where it is used to treat various types of cancer, including leukemia and lymphoma.
Industry: The compound is also used in the pharmaceutical industry for the development of new anticancer drugs.
作用机制
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide exerts its effects by intercalating into DNA, thereby inhibiting the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, this compound prevents the religation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death .
相似化合物的比较
Similar Compounds
Daunorubicin: The parent compound, known for its potent anticancer activity.
Doxorubicin: Another anthracycline with a similar mechanism of action but different pharmacokinetic properties.
Epirubicin: A derivative of doxorubicin with a modified structure that reduces its cardiotoxicity.
Uniqueness
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide is unique due to its ability to overcome resistance mechanisms in certain cancer cells. This makes it particularly valuable in cases where other anthracyclines may fail .
属性
CAS 编号 |
32385-10-7 |
|---|---|
分子式 |
C29H31NO11 |
分子量 |
569.6 g/mol |
IUPAC 名称 |
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide |
InChI |
InChI=1S/C29H31NO11/c1-11-24(33)16(30-13(3)32)8-19(40-11)41-18-10-29(38,12(2)31)9-15-21(18)28(37)23-22(26(15)35)25(34)14-6-5-7-17(39-4)20(14)27(23)36/h5-7,11,16,18-19,24,33,35,37-38H,8-10H2,1-4H3,(H,30,32) |
InChI 键 |
UCEMIGLIQIYVAH-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C)O |
同义词 |
N-acetyldaunomycin N-acetyldaunomycin, hydrochloride, (8S-cis)-isomer N-acetyldaunorubicin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


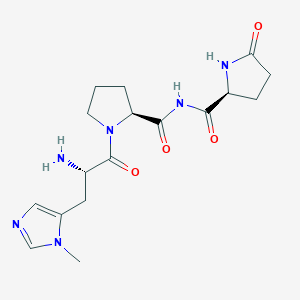
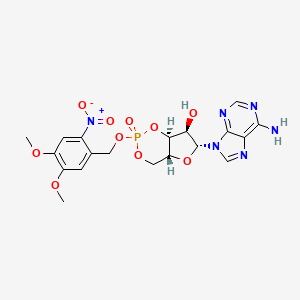
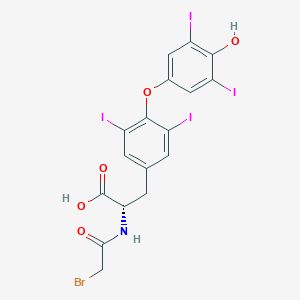
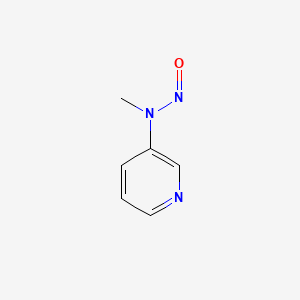
![3,5-Dihydro-5-phenyl-4H-imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1199806.png)
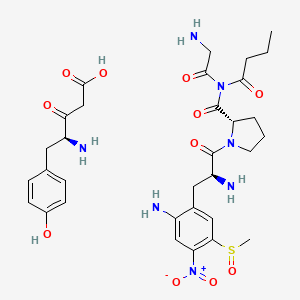
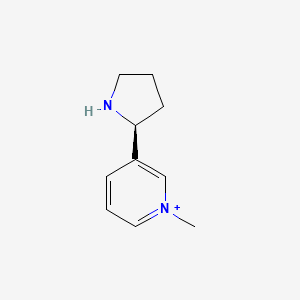
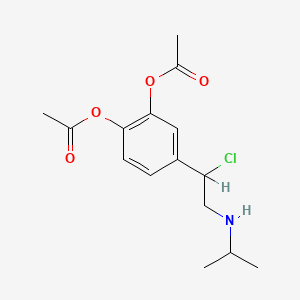
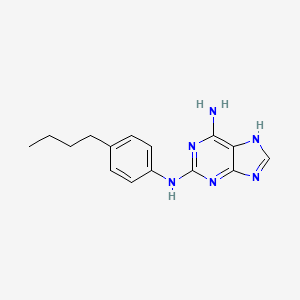
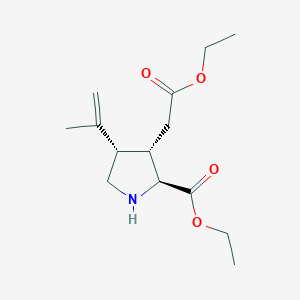
![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)
